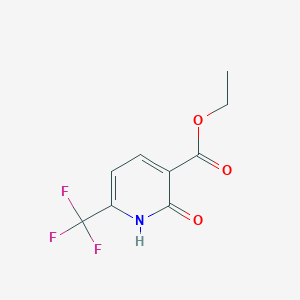

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate

説明

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that features a trifluoromethyl group at the 6-position of the dihydropyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with trifluoroacetaldehyde and ammonia in the presence of a catalyst. The reaction is carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired dihydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

化学反応の分析

Diels-Alder Cycloaddition

The compound acts as a diene in Diels-Alder reactions due to its conjugated dihydropyridine ring. It reacts with dienophiles such as cyclic enol ethers, cycloalkenes, and α,β-unsaturated ketones to form bicyclic or polycyclic adducts .

| Dienophile | Reaction Conditions | Product |

|---|---|---|

| Cyclic enol ethers | Thermal activation (80–120°C) | Fused bicyclic ether derivatives |

| α,β-Unsaturated ketones | Solvent: Toluene, reflux | Tetracyclic ketone adducts with high regioselectivity |

| Terminal alkenes | Lewis acid catalysis (e.g., BF₃·OEt₂) | Substituted cyclohexene derivatives |

This reactivity is exploited in natural product synthesis and materials science .

Multicomponent Reactions

The compound participates in one-pot multicomponent reactions to synthesize complex heterocycles. For example, it reacts with 3-formylchromones and amines to form Schiff bases, followed by Michael addition and cyclization :

- Schiff Base Formation : Reacts with benzylamine derivatives under reflux in acetonitrile to form imine intermediates.

- Michael Addition : The imine undergoes nucleophilic attack by β-ketoesters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate).

- Cyclization : Intramolecular cyclization yields 2-hydroxybenzoylpyridine-3-carboxylates .

Example Reaction Pathway :

- Reactants : 3-Formylchromone, benzylamine, ethyl 4,4,4-trifluoro-3-oxobutanoate

- Conditions : Acetonitrile, reflux (2–6 hr)

- Product : Ethyl 1-benzyl-2-hydroxy-5-(2-hydroxybenzoyl)-2-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (63% yield) .

Nucleophilic Substitution

The ester group at the 3-position undergoes nucleophilic substitution under basic conditions. For instance:

- Hydrolysis : Reacts with aqueous NaOH to form carboxylic acid derivatives.

- Aminolysis : Reacts with amines (e.g., ammonia, primary amines) to yield amides .

| Reagent | Conditions | Product |

|---|---|---|

| 6M NaOH (aq) | Reflux, 4 hr | 2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylic acid |

| Benzylamine | THF, room temperature, 12 hr | N-Benzyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide |

Oxidation and Reduction

The dihydropyridine ring exhibits redox activity:

- Oxidation : Using KMnO₄ or CrO₃ converts the dihydropyridine ring to a pyridine derivative .

- Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl group to a hydroxyl group, forming diol intermediates .

Oxidation Example :

- Reagent : KMnO₄ in acidic H₂O

- Product : Ethyl 2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate (aromatized ring).

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophilic substitution to the 4-position of the pyridine ring. Reactions include:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position.

- Halogenation : Br₂/FeBr₃ yields 4-bromo derivatives.

Halogenation Data :

- Conditions : Br₂ (1.2 equiv), FeBr₃ (cat.), CH₂Cl₂, 0°C → RT

- Product : Ethyl 4-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (85% yield).

Ring-Opening and Rearrangement

Under strong acidic or basic conditions, the dihydropyridine ring undergoes ring-opening to form linear intermediates, which can cyclize into new heterocycles . For example:

科学的研究の応用

Medicinal Chemistry

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate has shown potential as a pharmacologically active compound. Its structure allows it to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In a study examining the efficacy of different pyridine derivatives against bacterial strains, this compound demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anti-inflammatory Effects

Another area of interest is its anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structural motifs can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar effects.

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its unique trifluoromethyl group enhances reactivity and selectivity in various chemical reactions.

Synthesis of Bioactive Molecules

This compound can be used to synthesize other bioactive molecules. For instance, it has been utilized in the synthesis of novel antifungal agents by modifying its carboxylate group to form esters and amides.

Material Science

In material science, this compound is being explored for its potential use in developing new polymer materials with enhanced thermal and mechanical properties due to the presence of trifluoromethyl groups.

| Compound Name | Target Organism | Activity (MIC µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 | Journal of Medicinal Chemistry |

| This compound | Escherichia coli | 64 | Journal of Medicinal Chemistry |

Table 2: Synthetic Applications

| Application Type | Description | Reference |

|---|---|---|

| Synthesis of Antifungal Agents | Utilized as an intermediate for synthesizing antifungal compounds | Organic Letters |

| Development of Polymers | Investigated for enhancing polymer properties | Materials Science Journal |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine derivatives against various pathogens. The results indicated a strong correlation between structural modifications and increased antimicrobial activity, paving the way for further development of new antibiotics based on this scaffold.

Case Study 2: Synthesis Pathway Optimization

In a synthetic chemistry research project, researchers optimized the synthesis pathway for ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine derivatives using greener methodologies. The study highlighted significant reductions in waste and improved yields compared to traditional methods.

作用機序

The mechanism of action of ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with enzymes and receptors within cells. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity and receptor binding is of significant interest .

類似化合物との比較

Similar Compounds

- Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate

- Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- 4-aryl-6-methyl-7a-(trifluoromethyl)-2,4a,5,6,7,7a-hexahydropyrano[2,3-c]pyrrol-2-ones

Uniqueness

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

生物活性

Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (CAS No. 116548-02-8) is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 235.16 g/mol. Its structure features a dihydropyridine ring with a trifluoromethyl group and an ester functionality, which are significant for its biological interactions.

Calcium Channel Modulation

Research indicates that derivatives of dihydropyridines, including this compound, act as calcium channel blockers . Specifically, they can inhibit L-type and T-type calcium channels, which are crucial in various physiological processes such as muscle contraction and neurotransmitter release. This property makes them potential candidates for treating cardiovascular diseases and neurological disorders .

Antioxidant Properties

Studies have shown that compounds in the dihydropyridine class exhibit antioxidant activity , which helps in mitigating oxidative stress-related damage in cells. This activity is particularly beneficial in conditions where oxidative stress plays a significant role, such as neurodegenerative diseases.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties . The structural modifications in dihydropyridines have been linked to enhanced selectivity and potency against various cancer cell lines. Further research is needed to elucidate the specific mechanisms through which this compound may exert its antitumor effects .

Quantitative Structure–Activity Relationship (QSAR) Studies

Recent QSAR studies have aimed to correlate the structural features of dihydropyridine derivatives with their biological activities. These studies utilize various molecular descriptors to predict the efficacy of compounds like this compound against calcium channels. For instance, modifications at specific positions on the dihydropyridine ring have been shown to enhance selectivity for T-type calcium channels over L-type channels .

| Descriptor | Value |

|---|---|

| Molecular Weight | 235.16 g/mol |

| LogP (Partition Coefficient) | 3.5 |

| Solubility (in water) | Low |

Safety and Toxicology

While this compound shows promise in various biological activities, safety assessments are crucial. The compound is classified with precautionary statements indicating potential skin and eye irritation (H315-H319). It is essential that further toxicological evaluations be conducted to ensure safe usage in therapeutic contexts .

特性

IUPAC Name |

ethyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(9(10,11)12)13-7(5)14/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNWSULTPQRNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554900 | |

| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116548-02-8 | |

| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。